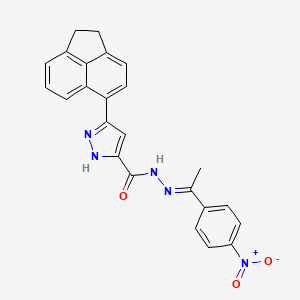
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H19N5O3 and its molecular weight is 425.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(1,2-dihydroacenaphthylen-5-yl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this specific compound.
Synthesis
The synthesis of the target compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Pyrazole Ring: The initial reaction often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions: Further modifications can introduce substituents such as nitrophenyl groups to enhance biological activity.
- Final Functionalization: The acenaphthylene moiety is incorporated to improve lipophilicity and target specificity.
Biological Activity
Research has indicated that pyrazole derivatives exhibit a range of biological activities:
- Anticancer Activity: Some studies have reported significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole compounds have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) cells, indicating potent inhibitory effects on tumor growth .
- Anti-inflammatory Properties: Molecular docking studies suggest that pyrazole derivatives can inhibit key inflammatory pathways, potentially acting on targets such as COX enzymes and NF-kB signaling .
- Antioxidant Activity: Compounds similar to this compound have demonstrated antioxidant properties through the scavenging of free radicals and modulation of oxidative stress markers .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzyme Activity: Many pyrazoles act as enzyme inhibitors, particularly against kinases involved in cancer progression. For example, some derivatives have been shown to inhibit EGFR kinase with IC₅₀ values comparable to established drugs like erlotinib .
- Induction of Apoptosis: Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1: Antiproliferative Effects
- Case Study 2: Anti-inflammatory Mechanisms
Data Summary
The following table summarizes key findings related to the biological activity of pyrazole derivatives:
| Compound Name | Activity Type | IC₅₀ Value (μM) | Target |
|---|---|---|---|
| C5 | Antiproliferative | 0.08 | MCF-7 Cells |
| M6 | Anti-inflammatory | N/A | COX Enzymes |
| Various | Antioxidant | N/A | Free Radicals |
属性
IUPAC Name |
3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-14(15-7-10-18(11-8-15)29(31)32)25-28-24(30)22-13-21(26-27-22)19-12-9-17-6-5-16-3-2-4-20(19)23(16)17/h2-4,7-13H,5-6H2,1H3,(H,26,27)(H,28,30)/b25-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDNXJKELYAPMH-AFUMVMLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C3CCC4=C3C2=CC=C4)/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














